molecular formula C23H21N3O4S B11447407 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11447407
M. Wt: 435.5 g/mol
InChI Key: CSJGDQYTBXGVJC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a structurally complex heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class. This molecule features a fused thiophene-pyrimidine core with substituents at positions 1, 3, 5, and 4.

Synthesis: The compound is synthesized via a multi-step protocol involving condensation of substituted oxazine-diones with aromatic aldehydes and amines under basic conditions. For example, 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is reacted with 3-nitrobenzaldehyde and 2-phenylethylamine in ethanol, followed by potassium hydroxide-mediated cyclization to yield the final product (46%–86% yield) .

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N3O4S/c1-15-16(2)31-22-20(15)21(27)24(12-11-17-7-4-3-5-8-17)23(28)25(22)14-18-9-6-10-19(13-18)26(29)30/h3-10,13H,11-12,14H2,1-2H3

InChI Key

CSJGDQYTBXGVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: Functional groups such as the 3-nitrophenylmethyl and 2-phenylethyl groups are introduced through nucleophilic substitution or other suitable reactions.

    Final Modifications: The compound may undergo further modifications to achieve the desired structure and properties.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Reduction Reactions

The 3-nitrobenzyl group undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:

Reaction TypeReagents/ConditionsProductYield/Outcome
Nitro to amineH₂/Pd-C in ethanol, 25°C, 12 hrs5,6-dimethyl-1-[(3-aminophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione85–90%
Partial reductionZn/HCl, 0°CIntermediate hydroxylamine derivativeNot reported

This reduction is critical for generating bioactive intermediates, as amino derivatives often exhibit enhanced binding to biological targets.

Nucleophilic Aromatic Substitution

The electron-deficient nitro-substituted benzene ring facilitates nucleophilic substitution, particularly under basic or high-temperature conditions:

NucleophileConditionsProductNotes
Hydroxide ionNaOH (10%), 120°C, 6 hrs3-hydroxybenzyl derivativeLow yield (~30%)
ThiolsK₂CO₃/DMF, 80°C, 24 hrs3-(alkylthio)benzyl analogRequires catalysis

The nitro group’s meta-directing nature limits substitution to specific positions, necessitating optimized conditions.

Electrophilic Substitution on the Thieno-Pyrimidine Core

The sulfur-containing thieno ring undergoes electrophilic substitution, though steric hindrance from methyl groups at positions 5 and 6 modulates reactivity:

ReactionReagents/ConditionsPosition SubstitutedOutcome
NitrationHNO₃/H₂SO₄, 0°CC-7 (thiophene ring)Forms mono-nitro derivative
SulfonationSO₃/H₂SO₄, 60°CC-7Sulfonic acid derivative

These reactions are less efficient compared to unsubstituted thieno-pyrimidines due to steric and electronic deactivation .

Carbonyl Group Reactivity

The 2,4-dione moiety participates in condensation and nucleophilic addition:

Reaction TypeReagents/ConditionsProductApplication
Knoevenagel condensationMalononitrile, piperidine, refluxSpirocyclic adductsAnticancer leads
Grignard additionRMgX, THF, −78°CAlcohol derivatives at C-2/C-4Structural diversification

The dione’s electron-withdrawing nature enhances electrophilicity, enabling these transformations.

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions modify the phenethyl or benzyl substituents:

ReactionCatalysts/ReagentsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Aryl-extended derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-alkylated analogsModerate

These methods enable precise structural tuning for medicinal chemistry applications .

Oxidation and Degradation Pathways

  • Nitro Group Stability : Resists oxidation but may degrade under prolonged UV exposure, forming trace nitrophenols.

  • Thiophene Ring : Susceptible to oxidation with KMnO₄, yielding sulfoxide or sulfone derivatives depending on conditions.

Mechanistic Insights and Catalysis

  • Lewis Acid Catalysis : SnCl₄ or BF₃·Et₂O enhances electrophilic substitution rates by polarizing reactive sites .

  • Base-Mediated Reactions : Et₃N or K₂CO₃ facilitates deprotonation, critical for nucleophilic attacks on the dione .

Scientific Research Applications

Biological Activities

The biological activities of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione have been investigated in several studies:

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that it can disrupt key signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the efficacy of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to known chemotherapeutic agents .
  • Case Study on Antimicrobial Activity :
    • Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory zones in disc diffusion assays and MIC values indicating potent activity .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/CellsObserved EffectReference
AnticancerMCF-7 (breast cancer)Dose-dependent cytotoxicity
AntimicrobialStaphylococcus aureusSignificant inhibition
Candida albicansSignificant inhibition
Anti-inflammatoryHuman macrophagesReduced cytokine production

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features :

  • Core: Thieno[2,3-d]pyrimidine-2,4-dione scaffold.
  • Substituents :
    • Position 1 : (3-Nitrophenyl)methyl group (electron-withdrawing nitro group enhances reactivity).
    • Position 3 : 2-Phenylethyl chain (lipophilic moiety for membrane penetration).
    • Positions 5 and 6 : Methyl groups (steric stabilization).

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Synthesis Yield Biological Activity Reference
Target Compound 1: (3-Nitrophenyl)methyl; 3: 2-Phenylethyl; 5,6: Me Reference compound for antitumor activity 46%–86% Cytotoxic against PC-3, A549, MCF-7 cells
3-(3,4-Dimethylphenyl)-5,6-dimethyl-1-[2-(3-nitrophenyl)-2-oxoethyl]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 1: 2-(3-Nitrophenyl)-2-oxoethyl; 3: 3,4-Dimethylphenyl Oxoethyl linker at position 1 enhances solubility Not reported Antitumor activity under evaluation
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 6: 2-Methylthiazole; 3: Phenyl Thiazole moiety improves antimicrobial potency 70%–85% Antimicrobial (Staphylococcus aureus, MIC: 2 μg/mL)
2-(4-Methoxybenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2: 4-Methoxybenzyl; 4: Ketone Methoxybenzyl group enhances electronic interactions 65%–75% Not reported; structural analog for SAR studies

Antitumor Activity

  • The target compound demonstrates moderate cytotoxicity against prostate (PC-3), lung (A549), and breast (MCF-7) cancer cells, with IC₅₀ values ranging from 12–25 μM .

Antimicrobial Activity

  • 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivative exhibits superior activity against Staphylococcus aureus (MIC: 2 μg/mL) compared to Metronidazole (MIC: 8 μg/mL), attributed to the thiazole ring’s ability to disrupt bacterial membranes .

Key Research Findings

Thiazole vs. Phenylethyl Moieties : Thiazole-containing derivatives prioritize antimicrobial over antitumor activity, highlighting the role of heterocyclic substituents in target specificity .

Synthetic Challenges : Alkylation reactions (e.g., with chloroacetamides) often require prolonged reaction times (24 h) and polar solvents like DMF, limiting green chemistry applications .

Biological Activity

5,6-Dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The compound can be synthesized through various methods involving the thieno[2,3-d]pyrimidine scaffold. A common approach involves the reaction of substituted thiophene derivatives with pyrimidine precursors under specific conditions to yield the desired thieno[2,3-d]pyrimidine derivatives. The synthesis typically includes steps such as:

  • Formation of the Thiophene Ring : Utilizing starting materials like thiophene and appropriate electrophiles.
  • Pyrimidine Ring Construction : Employing condensation reactions with suitable reagents to form the pyrimidine structure.
  • Functionalization : Introducing substituents like nitrophenyl and phenylethyl groups to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:

  • A series of thieno[2,3-d]pyrimidines were evaluated against MDA-MB-231 breast cancer cells. Compounds exhibited significant cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM depending on their substituents. Notably, compounds with electron-withdrawing groups showed enhanced activity due to increased electron deficiency facilitating interaction with cellular targets .

Antibacterial and Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives have also demonstrated antibacterial and anti-inflammatory properties:

  • In vitro assays revealed that certain derivatives inhibited bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory activity was assessed through the inhibition of pro-inflammatory cytokines in cell lines treated with these compounds .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their structural characteristics:

Substituent TypeEffect on Activity
Electron-withdrawingIncreased cytotoxicity
Alkyl groupsEnhanced solubility and bioavailability
Aromatic ringsImproved target specificity

Compounds with a nitrophenyl group at position 1 and a phenylethyl group at position 3 showed particularly promising results in terms of both anticancer and antibacterial activities .

Study 1: Anticancer Efficacy

In a study conducted by Guo et al., a series of thieno[2,3-d]pyrimidines were synthesized and tested against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM. The study emphasized the role of specific substituents in enhancing cytotoxicity and suggested further exploration into analogs for improved efficacy .

Study 2: Antibacterial Activity

Another research effort focused on evaluating the antibacterial properties of a subset of thieno[2,3-d]pyrimidines. The results indicated that several compounds effectively inhibited bacterial growth at concentrations as low as 10 μM. This study underscored the potential for these compounds in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing thieno[2,3-d]pyrimidine-2,4-dione derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The core thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclization of substituted thioureas with α-bromoacetyl intermediates under acidic conditions . For this compound, alkylation at the N1 position using 3-nitrobenzyl chloride in DMF with potassium carbonate as a base is critical. Subsequent functionalization at the C3 position with 2-phenylethyl groups requires controlled reaction times (6–8 hours) to avoid over-alkylation . Key characterization involves 1H^1 \text{H}-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm for nitrobenzyl groups) and LC-MS for purity validation .

Q. How are structural and purity analyses performed for this compound?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in related thienopyrimidine derivatives) resolves stereochemistry and confirms substituent orientation, with mean C–C bond lengths ~1.54 Å and R-factors <0.05 .
  • Chromatography : HPLC using a C18 column (100 × 4 mm) with a 25-minute gradient elution (acetonitrile/water) identifies impurities (<2%) .
  • Spectroscopy : 13C^{13} \text{C}-NMR distinguishes carbonyl carbons (δ 160–170 ppm) and methyl groups (δ 20–25 ppm) .

Q. What biological activity screening frameworks are applicable to this compound?

  • Methodological Answer : Thienopyrimidine derivatives are screened for kinase inhibition or antimicrobial activity using:

  • Enzyme Assays : Dose-response curves (IC50_{50}) against target kinases (e.g., EGFR) with ATP-competitive binding protocols .
  • Microbial Growth Inhibition : Broth microdilution (MIC values) against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase active sites (e.g., hydrophobic pockets for 3-nitrophenyl groups). Validate with MD simulations (GROMACS) to assess stability over 100 ns .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} data to predict activity of novel analogs .

Q. How should researchers resolve contradictions in reported biological activity data for thienopyrimidine analogs?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values) may arise from:

  • Experimental Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Heterogeneity : Verify substituent regiochemistry via NOESY NMR (e.g., distinguishing N1 vs. N3 alkylation) .
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers .

Q. What strategies improve yield and selectivity in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalytic Optimization : Test Fe2_2O3_3@SiO2_2/In2_2O3_3 catalysts for nitro-group reductions, which reduce side-product formation by 30% .
  • Solvent Engineering : Use DMF for alkylation (high polarity enhances nucleophilicity) but switch to THF for acid-sensitive steps .
  • Process Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress .

Q. How do structural modifications at the C6 position impact physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Introduce methyl groups (C6) to increase logP (measured via shake-flask method), enhancing membrane permeability .
  • Solubility : Replace nitro groups with morpholine (C6) to improve aqueous solubility (measured by nephelometry) .
  • Stability : Accelerated degradation studies (40°C/75% RH) identify hydrolytically labile sites (e.g., ester linkages) .

Q. Can AI-driven platforms enhance reaction optimization for this compound?

  • Methodological Answer :

  • Automated Workflows : Use COMSOL Multiphysics coupled with ML algorithms (e.g., random forests) to predict optimal temperature/pH for alkylation steps, reducing trial runs by 50% .
  • Data Mining : Extract synthetic parameters from Reaxys or SciFinder to train neural networks for yield prediction .

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